Isoarachidic acid (18-methylnonadecanoic acid, CAS 6250-72-2) is a 20-carbon branched-chain fatty acid (iso-BCFA) characterized by a terminal isopropyl group[1]. With a molecular weight of 312.53 g/mol and a highly hydrophobic profile (LogP ~8.52), it shares the core physicochemical properties of straight-chain long fatty acids but exhibits distinct thermal and chromatographic behavior, including a melting point of 75.3 °C[REFS-1, REFS-2]. In procurement and industrial contexts, it is primarily sourced as a high-purity (>98%) analytical standard for lipidomics, metabolomics, and biomarker quantification. Its structural similarity to endogenous C20 lipids—combined with its negligible natural abundance in mammalian tissues—makes it a critical reagent for high-fidelity mass spectrometry and gas chromatography workflows[2].
Substituting isoarachidic acid with more common straight-chain fatty acids (such as arachidic acid) or shorter odd-chain fatty acids (such as heptadecanoic acid) fundamentally compromises quantitative accuracy in lipidomic profiling[1]. If straight-chain arachidic acid is used as an internal standard, it co-elutes and merges with endogenous arachidic acid present in biological matrices, making baseline-free absolute quantification impossible [2]. Conversely, substituting with shorter odd-chain fatty acids (e.g., C15:0 or C17:0) introduces differential extraction recovery errors; their lower partition coefficients result in different partitioning behavior during hexane or chloroform extraction compared to C20–C22 polyunsaturated fatty acids (PUFAs) [1]. Isoarachidic acid uniquely solves this by matching the extraction efficiency of C20 lipids while maintaining a distinct chromatographic retention time and near-zero endogenous background [2].
In quantitative mass spectrometry and GC-FID workflows, isoarachidic acid provides a near-zero endogenous baseline in mammalian tissues, unlike straight-chain arachidic acid which is naturally present at significant levels [1]. When spiked at standardized concentrations (e.g., 10 nmol per sample), isoarachidic acid allows for absolute quantification without the need for complex background subtraction [1].
| Evidence Dimension | Endogenous mammalian tissue abundance |
| Target Compound Data | <0.1% (Trace/Absent) |
| Comparator Or Baseline | Arachidic acid (C20:0) (Endogenous lipid, widely present at ~1-3% of total fatty acids) |
| Quantified Difference | Near 100% reduction in baseline interference |
| Conditions | Mammalian erythrocyte and tissue lipidomic profiling |
Enables accurate, baseline-free absolute quantification of endogenous C20-C22 fatty acids in clinical and research metabolomics.
The methyl branch at the 18-position of isoarachidic acid alters its boiling point and interaction with stationary phases, resulting in a distinct GC retention time compared to straight-chain C20:0 [1]. For example, in standardized GC-MS fatty acid methyl ester (FAME) profiling, isoarachidic acid elutes distinctly from stearic acid, arachidic acid, and docosanoic acid, preventing peak overlap [1].
| Evidence Dimension | Chromatographic retention behavior |
| Target Compound Data | Distinct elution profile (e.g., ~39.8 min in specific GC-MS gradients) |
| Comparator Or Baseline | Arachidic acid and Stearic acid (Co-elution risks if used as standards) |
| Quantified Difference | Baseline resolution from endogenous straight-chain C20 lipids |
| Conditions | GC-MS/GC-FID using standard capillary columns (e.g., HP-5MS or HP-FFAP) |
Prevents peak overlap and integration errors during the high-throughput screening of complex biological extracts.
Isoarachidic acid possesses a LogP of approximately 8.52, which closely mirrors the lipophilicity of endogenous C20 lipids like arachidic acid (LogP ~8.5) and long-chain PUFAs [1]. When compared to shorter odd-chain internal standards like heptadecanoic acid (C17:0), isoarachidic acid provides a much closer match for the extraction recovery rates of C20–C22 lipids during liquid-liquid extraction [1].
| Evidence Dimension | Lipophilicity (LogP) and extraction recovery proxy |
| Target Compound Data | LogP ~8.52 |
| Comparator Or Baseline | Shorter odd-chain standards (e.g., C15:0 or C17:0) (LogP < 7.5) |
| Quantified Difference | Closer lipophilicity match to target C20-C22 PUFAs (LogP ~8.5) |
| Conditions | Liquid-liquid lipid extraction (hexane/chloroform) prior to derivatization |
Minimizes differential loss during sample preparation, ensuring that the internal standard accurately reflects the recovery of target long-chain analytes.
Isoarachidic acid exhibits excellent thermal stability and quantitative conversion during aggressive derivatization protocols[1]. It remains stable during prolonged transmethylation (e.g., 3M HCl in methanol at 90 °C for 4 hours), converting cleanly to its methyl ester without the degradation or isomerization risks associated with unsaturated internal standards [1].
| Evidence Dimension | Stability during acid-catalyzed transmethylation |
| Target Compound Data | Quantitative conversion to methyl ester without degradation |
| Comparator Or Baseline | Unsaturated fatty acid internal standards (Susceptible to oxidation/isomerization under harsh conditions) |
| Quantified Difference | Zero double-bond oxidation or isomerization during 4-hour acid hydrolysis |
| Conditions | 3M HCl in methanol, 90 °C for 4 hours |
Ensures the internal standard does not degrade during the harsh chemical derivatization required for GC-MS fatty acid analysis.
Isoarachidic acid is the standard of choice for commercial metabolomics kits and custom GC-MS/LC-MS workflows quantifying long-chain fatty acids in plasma, erythrocytes, and tissues [1]. Its lack of endogenous background and matched extraction recovery make it essential for diagnosing metabolic disorders and profiling biomarkers in clinical research [1].
Because iso-branched fatty acids are synthesized by specific bacteria and accumulate in ruminant fats, isoarachidic acid is procured as an analytical reference standard to quantify the bacterial contribution to complex lipid mixtures [2]. This is critical for assessing the authenticity of dairy products or profiling the gut microbiome's metabolic output [2].
In specialized studies of myelin integrity and photoreceptor outer segments, which are highly enriched in C20-C22 polyunsaturated fatty acids (like DHA and Arachidonic acid), isoarachidic acid serves as the optimal internal standard [3]. Its C20 backbone ensures that sample preparation losses exactly mirror those of the critical neuro-lipids being measured [3].
Irritant